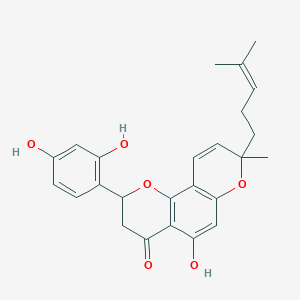
Sanggenol L
Vue d'ensemble
Description
Sanggenol L is a natural flavonoid present in the root barks of Morus alba . It has a molecular weight of 422.48 . It has been found to induce anti-cancer activities in ovarian cancer cells .
Synthesis Analysis
Sanggenol L is a type of prenylated flavonoid . Prenylated flavonoids are a special type of flavonoid derivative that is characteristic of modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation, and enrich the structural and biological diversity of prenylated flavonoids .
Molecular Structure Analysis
The molecular structure of Sanggenol L is represented by the formula C25H26O6 . The IUPAC name for Sanggenol L is 2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-en-1-yl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .
Chemical Reactions Analysis
Sanggenol L has been found to induce caspase-dependent and caspase-independent apoptosis in melanoma skin cancer cells . It also suppresses PI3K/Akt/mTOR signaling and causes cell cycle arrest via activation of p53 .
Applications De Recherche Scientifique
Application in Prostate Cancer Research
Specific Scientific Field
This research falls under the field of Oncology, specifically Prostate Cancer Research.
Summary of the Application
Sanggenol L, a natural flavonoid present in the root barks of Morus alba, has been studied for its anti-cancer activities in human prostate cancer cells .
Methods of Application or Experimental Procedures
The study investigated whether Sanggenol L exerts anti-cancer activity in human prostate cancer cells via apoptosis and cell cycle arrest .
Results or Outcomes
Sanggenol L induced caspase-dependent apoptosis (up-regulation of PARP and Bax or down-regulation of procaspase-3, -8, -9, Bid, and Bcl-2), induction of caspase-independent apoptosis (up-regulation of AIF and Endo G on cytosol), suppression of cell cycle (down-regulation of CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 or up-regulation of p53 and p21), and inhibition of PI3K/Akt/mTOR signaling (down-regulation of PI3K, p-Akt, and p-mTOR) in prostate cancer cells .
Application in Ovarian Cancer Research
Specific Scientific Field
This research falls under the field of Oncology, specifically Ovarian Cancer Research.
Summary of the Application
Sanggenol L has been reported to induce cytotoxic and apoptotic activities in ovarian cancer cells via activation of caspases and inhibition of NF‐κB signaling .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not detailed in the available resources.
Results or Outcomes
The results suggest that Sanggenol L induces apoptosis in ovarian cancer cells .
Safety And Hazards
Orientations Futures
While Sanggenol L has been found to induce anti-cancer activities in ovarian cancer cells , the molecular and cellular mechanisms of the effects of Sanggenol L on human prostate cancer cells have not been fully elucidated . Therefore, future research could focus on elucidating these mechanisms to further understand the potential of Sanggenol L as a therapeutic agent.
Propriétés
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-22(31-25)13-20(29)23-19(28)12-21(30-24(17)23)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,21,26-27,29H,4,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFUBPTGYOGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sanggenol L | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Mo(CO)Cp2]](/img/structure/B1246116.png)
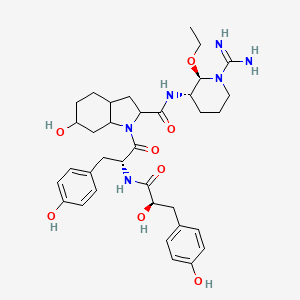
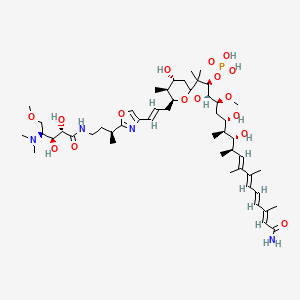
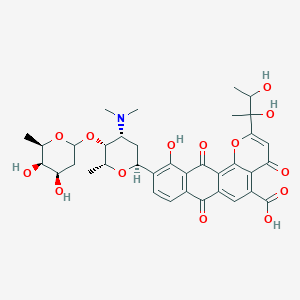
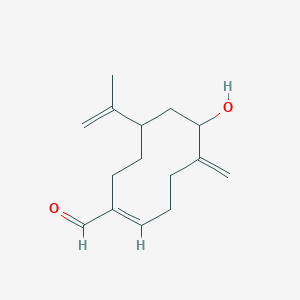

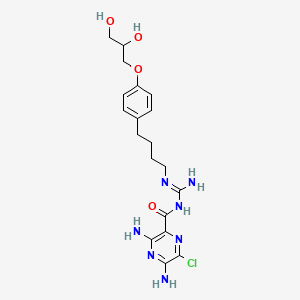
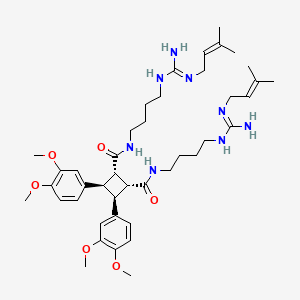
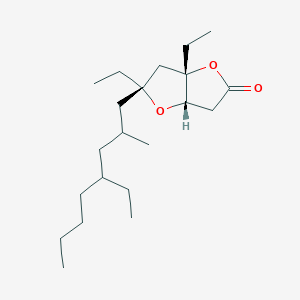
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)
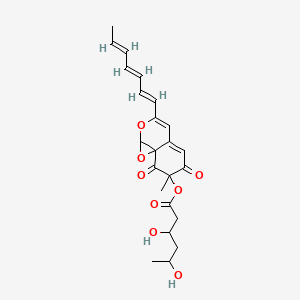
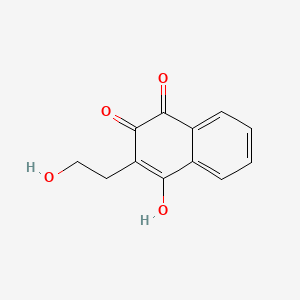
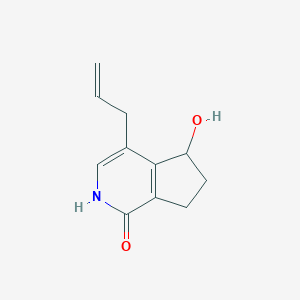
![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)